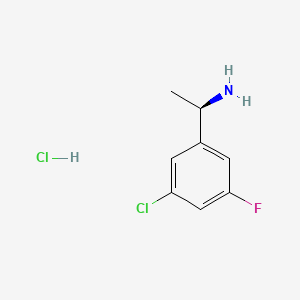

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYFLQQTPBAHS-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704248 | |

| Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217475-54-1 | |

| Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment by qualified personnel, adhering to all relevant safety protocols and regulations.

Abstract

(R)-1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a robust and well-validated protocol for the synthesis of this key intermediate, beginning from commercially available starting materials. The narrative emphasizes the chemical reasoning behind procedural steps, ensuring a deep understanding of the synthesis, and is supported by authoritative references.

Strategic Overview: The Path to a Chiral Amine

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry.[1][2][3] Several strategies exist, including chiral resolution of a racemic mixture and asymmetric synthesis.[4][5][6] This guide will focus on an asymmetric approach, which is often more efficient and atom-economical. The chosen synthetic route involves three key transformations:

-

Ketone Formation: A Grignard reaction to construct the carbon skeleton of the target molecule.

-

Asymmetric Reductive Amination: The stereochemistry-defining step to introduce the amine functionality with the desired (R)-configuration.

-

Salt Formation: Conversion of the chiral amine to its hydrochloride salt for enhanced stability and handling.

3-Chloro-5-fluorobenzonitrile + CH₃MgBr → 1-(3-Chloro-5-fluorophenyl)ethanone

1-(3-Chloro-5-fluorophenyl)ethanone + NH₃ + [Reducing Agent] --(Chiral Auxiliary)--> (R)-1-(3-Chloro-5-fluorophenyl)ethanamine

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine + HCl → this compound

Sources

Enantioselective synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine

An In-depth Technical Guide to the Enantioselective Synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine, a chiral amine of significant value as a building block in the pharmaceutical industry. Chiral amines are integral components of approximately 40-45% of small-molecule drugs, making their stereocontrolled synthesis a critical focus of modern medicinal and process chemistry.[1] This document explores and contrasts two major strategies: transition metal-catalyzed asymmetric synthesis and biocatalytic transformations. We will delve into the mechanistic underpinnings, process optimization, and practical execution of asymmetric transfer hydrogenation, asymmetric reductive amination, and transaminase-mediated amination. The objective is to equip researchers, scientists, and drug development professionals with the expert insights and validated protocols necessary to approach this synthetic challenge with confidence and efficiency.

Introduction: The Strategic Importance of a Chiral Amine

1-(3-chloro-5-fluorophenyl)ethanamine is a key chiral intermediate whose stereoisomers serve as foundational components for a variety of active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of atoms in a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize a single, desired enantiomer of this amine with high purity is not merely an academic exercise but a regulatory and safety imperative in drug development.

The primary synthetic challenge lies in controlling the stereochemistry at the α-carbon. This guide will focus on modern, catalytic approaches that offer high efficiency, atom economy, and enantioselectivity, moving beyond classical resolution techniques.[1] We will begin by discussing the synthesis of the essential precursor, the prochiral ketone, before examining the core enantioselective transformations.

Precursor Synthesis: 1-(3-chloro-5-fluorophenyl)ethanone

The common starting point for the synthesis of the target amine is the corresponding prochiral ketone, 1-(3-chloro-5-fluorophenyl)ethanone. This precursor is typically synthesized via a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Diagram 1: General Synthetic Pathways

This diagram illustrates the primary routes from the precursor ketone to the desired chiral amine, which will be detailed in subsequent sections.

Caption: Overview of synthetic strategies for the target chiral amine.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a powerful and versatile platform for the enantioselective synthesis of chiral amines. These methods rely on chiral ligands that coordinate to a metal center (commonly ruthenium or iridium), creating a chiral environment that directs the stereochemical outcome of the reaction.[1][2]

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a widely adopted method for the reduction of prochiral ketones to chiral secondary alcohols.[3] While this adds a subsequent step to convert the alcohol to the amine, the direct ATH of the in situ formed imine is a more direct pathway. For the sake of clarity on the core catalytic principle, we will focus on the ketone reduction. The technology, pioneered by Noyori, often utilizes ruthenium catalysts bearing both a chiral diphosphine and a chiral diamine ligand.[4][5]

Causality and Mechanism: The reaction proceeds without direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the catalyst acts as a bifunctional entity.[4] The amine ligand on the catalyst forms a hydrogen bond with the carbonyl group of the substrate, positioning it precisely within the chiral pocket. Simultaneously, a hydride from the metal center is delivered to the carbonyl carbon, leading to a stereodefined alcohol product. The hydrogen source is typically an inexpensive and readily handled secondary alcohol like isopropanol or an azeotropic mixture of formic acid and triethylamine.[3]

Diagram 2: Noyori-type ATH Catalytic Cycle

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol: Generalized Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In an inert atmosphere glovebox, a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral ligand (e.g., (R,R)-TsDPEN) are dissolved in a suitable solvent like dichloromethane (DCM).

-

Reaction Setup: To a solution of 1-(3-chloro-5-fluorophenyl)ethanone (1.0 eq) in a 5:2 azeotropic mixture of formic acid/triethylamine, the prepared catalyst solution is added (typically 0.1-1.0 mol%).

-

Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 28-40 °C) and monitored by HPLC or TLC for conversion.

-

Work-up and Isolation: Upon completion, the reaction is quenched with a saturated NaHCO₃ solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting chiral alcohol can then be purified and converted to the amine.

Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is arguably the most direct and atom-economical route, combining the ketone, an amine source, and a reducing agent in a single pot.[6] This process avoids the isolation of intermediate imines or alcohols. The reaction proceeds via the initial formation of an imine (or enamine) from the ketone and amine source (e.g., ammonia), which is then hydrogenated enantioselectively by the chiral catalyst.

Causality and Experimental Choices: The choice of catalyst is critical, with iridium and ruthenium complexes being highly effective.[6][7] The success of the reaction often depends on the delicate balance between the rate of imine formation and the rate of its asymmetric reduction. The conditions must favor imine formation without leading to catalyst deactivation or undesired side reactions. The use of an ammonium salt, such as ammonium formate, can conveniently serve as both the nitrogen source and part of the hydrogen donor system.[6]

Protocol: Generalized Asymmetric Reductive Amination

-

Inert Atmosphere: All operations are performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Catalyst Activation: A pre-catalyst, such as [Ir(COD)Cl]₂, and a chiral phosphine ligand are stirred in a degassed solvent (e.g., DCM) to form the active catalyst.

-

Reaction Mixture: In a pressure vessel, 1-(3-chloro-5-fluorophenyl)ethanone (1.0 eq), an ammonium salt (e.g., NH₄OAc, ~1.5 eq), and the activated catalyst solution (0.5-2.0 mol%) are combined in a suitable solvent (e.g., isopropanol).

-

Hydrogenation: The vessel is purged and pressurized with H₂ gas (e.g., 20-50 bar) and stirred vigorously at a specified temperature (e.g., 40-60 °C) until ketone consumption is complete.

-

Isolation: After depressurization, the solvent is removed in vacuo. The residue is dissolved in an organic solvent and washed with a basic aqueous solution to remove unreacted ammonium salts. The organic phase is dried and concentrated. The crude amine is then purified by chromatography or crystallization of a salt form.

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[8][9] Enzymes operate under mild conditions (ambient temperature and pressure, aqueous media), are non-toxic, and often exhibit exquisite enantio- and regioselectivity.[10] For the synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine, transaminases are the biocatalysts of choice.

Transaminase (TA) Mediated Asymmetric Synthesis

Transaminases (TAs), also known as aminotransferases (ATAs), catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor.[11] The reaction is a two-step process involving a pyridoxal-5'-phosphate (PLP) cofactor.

Mechanism and Process Optimization:

-

The amine donor (e.g., isopropylamine, L-alanine) reacts with the enzyme-bound PLP to form an external aldimine.

-

This is converted to a ketimine intermediate, releasing the deaminated donor (e.g., acetone, pyruvate) and leaving the amino group on the cofactor, now in the form of pyridoxamine phosphate (PMP).

-

The ketone substrate enters the active site and reacts with PMP, reversing the process to form the chiral amine product and regenerate the PLP-bound enzyme.[12]

A primary challenge in transaminase reactions is the unfavorable thermodynamic equilibrium. This is overcome by several strategies:

-

Excess Amine Donor: Using a large excess of a cheap, volatile amine donor like isopropylamine shifts the equilibrium towards the product side. The acetone co-product can be easily removed.[13]

-

Co-product Removal: When using an amino acid donor like alanine, the pyruvate co-product can be removed by a secondary enzymatic reaction (e.g., reduction by lactate dehydrogenase) to drive the reaction to completion.[11]

-

In Situ Product Removal (ISPR): Using a two-phase system where an organic solvent extracts the product amine can alleviate product inhibition and pull the equilibrium forward.[13][14]

Diagram 3: Transaminase Catalytic Cycle (Ping-Pong Mechanism)

Caption: The ping-pong bi-bi mechanism of a transaminase enzyme.

Protocol: Transaminase-Mediated Asymmetric Synthesis

-

Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reagent Preparation: In the buffer, dissolve the cofactor pyridoxal-5'-phosphate (PLP, ~1 mM). Add the amine donor, isopropylamine (e.g., 500 mM to 1 M).

-

Substrate Addition: Add 1-(3-chloro-5-fluorophenyl)ethanone. As it has low aqueous solubility, a co-solvent like DMSO (e.g., 10-25% v/v) is often required to achieve the desired substrate concentration (e.g., 50-100 mM).[14]

-

Enzyme Addition: Initiate the reaction by adding the transaminase enzyme (as a lyophilisate, solution, or immobilized whole cells). A wide range of commercial (R)- and (S)-selective transaminases are available.

-

Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC, tracking the disappearance of the ketone and the formation of the amine enantiomer.

-

Work-up: Once the reaction reaches equilibrium or completion, adjust the pH to >10 with NaOH to ensure the amine is in its free base form. Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).

-

Purification: Dry the organic extract, concentrate, and purify the resulting chiral amine, typically by distillation or salt formation.

Comparative Analysis of Methodologies

The selection of a synthetic route depends on various factors including required scale, cost of goods, development timeline, and "green" chemistry considerations.

| Methodology | Catalyst/Enzyme | Key Reagents | Typical Yield | Typical ee% | Advantages | Disadvantages |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru or Ir Complexes | Formic Acid/Triethylamine or Isopropanol | High (>90%) | High (95 to >99%) | Well-established, high turnover numbers, robust catalysts.[4][15] | Requires transition metals; may need subsequent step from alcohol to amine. |

| Asymmetric Reductive Amination (ARA) | Chiral Ru or Ir Complexes | NH₄⁺ salt, H₂ gas | Good to High (70-95%) | Very High (>98%) | Highly atom-economical, direct one-pot synthesis.[6] | Requires high-pressure hydrogenation equipment; catalyst and conditions can be sensitive. |

| Transaminase Biocatalysis | (R)- or (S)-selective Transaminase | Isopropylamine, PLP, Buffer, Co-solvent | Moderate to High (Can be >90% with optimization) | Excellent (>99%) | Extremely high enantioselectivity, mild/green conditions, readily available enzymes.[11] | Equilibrium-limited, potential substrate/product inhibition, may require co-solvent.[13][14] |

Conclusion and Future Outlook

The enantioselective synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine can be achieved with exceptional levels of stereocontrol using both transition-metal catalysis and biocatalysis. Asymmetric reductive amination represents the most direct chemocatalytic route, offering high atom economy. However, the operational simplicity, unparalleled enantioselectivity, and strong alignment with green chemistry principles make transaminase-mediated synthesis an increasingly compelling strategy, particularly for industrial-scale production.[9] Future advancements will likely focus on the development of more robust and solvent-tolerant enzymes, the integration of these catalytic steps into continuous flow processes, and the creation of novel enzyme cascades that further streamline the synthesis of this and other vital chiral amines.[16]

References

- Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2026).

- Synthesis of chiral amines using redox bioc

- Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). Chemical Society Reviews.

- Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. (n.d.). MDPI.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC - PubMed Central.

- Ruthenium-Catalysed Asymmetric Reduction of Ketones. (n.d.). Semantic Scholar.

- Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. (2023). Reaction Chemistry & Engineering.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews.

- A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. (n.d.). Journal of the American Chemical Society.

- Asymmetric Hydrogenation of Ketones by Ruthenium C

- oa Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005).

- Enantioselective reduction of ketones. (n.d.). Wikipedia.

- A Comparative Guide to Chiral Amines in Asymmetric Synthesis. (n.d.). Benchchem.

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (n.d.).

- Asymmetric reductive amination for the synthesis of chiral amines. (n.d.).

- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. (n.d.).

- Recent advances on transition-metal-catalysed asymmetric reductive amination. (n.d.). Organic Chemistry Frontiers.

- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (n.d.). PMC - NIH.

- The synthesis of chiral diarylamines via asymmetric reductive amination. (n.d.).

- Asymmetric reductive amination of ketones. (n.d.).

- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021). Semantic Scholar.

- Synthesis of Chiral Amines Using Transaminases. (n.d.).

- (PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021).

- Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: (R)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride (CAS Number: 1820574-01-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, with CAS number 1820574-01-3, is a chiral amine building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, coupled with a chiral ethylamine moiety, makes it a valuable synthon for the development of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of novel drug candidates.

Chemical and Physical Properties

This compound is a white to off-white solid. While extensive experimental data is not publicly available, the following table summarizes its key known and predicted properties.

| Property | Value | Source |

| CAS Number | 1820574-01-3 | |

| Molecular Formula | C₈H₁₀Cl₂FN | [1] |

| Molecular Weight | 210.08 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [2] |

| Predicted Boiling Point | 209.4 ± 25.0 °C (for free base) | [3] |

| Predicted Density | 1.25 ± 0.1 g/cm³ (for free base) | [3] |

| Predicted pKa | 8.41 ± 0.10 (for free base) | [3] |

| Storage | Sealed in dry, Room Temperature | [1] |

It is important to note that the boiling point, density, and pKa values are predicted and should be used as an estimation. Experimental determination of these properties is recommended for precise applications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Spectroscopic Data

Detailed, publicly available spectra for this compound are limited. However, based on the structure, the expected NMR and mass spectrometry characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns influenced by the chloro and fluoro substituents), a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The protons of the amine group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with C-F and C-Cl coupling), the methine carbon, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum of the free base (C₈H₉ClFN) would show a molecular ion peak corresponding to its molecular weight (173.04 g/mol ). The spectrum of the hydrochloride salt may show the molecular ion of the free base as the base peak.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a chiral building block for the synthesis of complex, biologically active molecules. Its stereochemistry and functional groups allow for the construction of specific enantiomers of target compounds, which is crucial in drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.

Key Application: Synthesis of TRPM5 Agonists

A significant application of this compound is in the synthesis of potent and selective agonists of the Transient Receptor Potential Melastatin 5 (TRPM5) channel.[4][5] TRPM5 is a calcium-activated, non-selective cation channel involved in taste signaling and gastrointestinal motility.[5] Agonists of TRPM5 are being investigated as potential prokinetic agents for the treatment of gastrointestinal disorders.[4][5]

The synthesis of the potent TRPM5 agonist, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, utilizes (R)-1-(3-chloro-5-fluorophenyl)ethanamine as a key starting material.[4] The synthesis likely proceeds through a Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinoline scaffolds.

Conceptual Workflow: Pictet-Spengler Reaction for TRPM5 Agonist Synthesis

Caption: Conceptual workflow of the Pictet-Spengler reaction.

Experimental Protocol: General Pictet-Spengler Reaction

The following is a generalized, illustrative protocol for a Pictet-Spengler reaction. The specific conditions for the synthesis of the TRPM5 agonist would require optimization and adherence to the procedures outlined in the primary literature.[4]

-

Reactant Preparation: Dissolve (R)-1-(3-chloro-5-fluorophenyl)ethanamine (the free base, which can be generated from the hydrochloride salt by treatment with a base) and the corresponding aldehyde partner in a suitable aprotic solvent (e.g., dichloromethane, toluene, or acetonitrile).

-

Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or a Lewis acid like BF₃·OEt₂) to the reaction mixture. The acid facilitates the formation of the reactive iminium ion intermediate.[6]

-

Reaction Monitoring: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates). Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline derivative.

The stereochemical outcome of the Pictet-Spengler reaction is often influenced by the chirality of the starting amine, leading to the formation of a specific diastereomer.[7]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information. Handle this compound in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its demonstrated use in the preparation of a potent TRPM5 agonist highlights its potential for the development of novel therapeutics. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its effective and safe utilization in research and development.

References

-

Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]

-

Evotec. (n.d.). The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

-

Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(11), 1541. [Link]

Sources

- 1. This compound CAS#: 1820574-01-3 [m.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 1217475-54-1 [amp.chemicalbook.com]

- 4. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile - Evotec [evotec.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl

Introduction

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine derivative of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and substituted phenyl ring make it a valuable building block for synthesizing complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a detailed overview of its fundamental chemical properties, intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Chemical Properties

The precise characterization of a molecule is foundational to its application in research and development. The molecular formula and weight are critical parameters for reaction stoichiometry, analytical characterization, and formulation.

Molecular Identity

This compound is the hydrochloride salt of the parent compound, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. The addition of hydrogen chloride (HCl) to the basic amine group forms a salt, which often improves the compound's stability, solubility, and handling properties. It is crucial to distinguish between the salt form and the free base, as their molecular weights differ.

The table below summarizes the key identifiers for both the hydrochloride salt and the free base form of the compound.

| Property | (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl | (R)-1-(3-Chloro-5-fluorophenyl)ethanamine (Free Base) |

| Molecular Formula | C₈H₁₀Cl₂FN[1][2][3][4][5] | C₈H₉ClFN[6][7][8] |

| Molecular Weight | 210.08 g/mol [1][4] | 173.62 g/mol [6][7] |

| CAS Number | 1820574-01-3[1][2] | 1217475-54-1[6][7] |

Chemical Structure and Stereochemistry

The "(R)" designation in the name specifies the stereochemical configuration at the chiral center, which is the carbon atom attached to the amine group, the methyl group, the hydrogen atom, and the substituted phenyl ring. This specific three-dimensional arrangement is often critical for biological activity, as molecular recognition by enzymes and receptors is highly dependent on stereochemistry.

Below is a diagram illustrating the chemical structure of the protonated amine (the hydrochloride salt form).

Caption: Chemical structure of (R)-1-(3-Chloro-5-fluorophenyl)ethanaminium chloride.

Physicochemical Properties and Handling

Understanding the physicochemical properties of a compound is essential for its proper storage, handling, and use in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| Purity | Typically ≥95% | [1] |

Note: As with any chemical reagent, it is imperative to consult the specific safety data sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Applications in Drug Development

Chiral amines, such as (R)-1-(3-Chloro-5-fluorophenyl)ethanamine, are prevalent structural motifs in many biologically active molecules. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This particular building block can be utilized in various synthetic routes, including:

-

Amide bond formation with carboxylic acids.

-

Reductive amination reactions.

-

Nucleophilic substitution reactions.

The specific stereochemistry of the (R)-enantiomer is often a key design element in the synthesis of targeted inhibitors or receptor agonists/antagonists where precise three-dimensional orientation is required for efficacy.

Conclusion

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl is a well-defined chemical entity with specific properties that make it a valuable tool for chemical and pharmaceutical research. A clear understanding of its molecular formula (C₈H₁₀Cl₂FN) and molecular weight (210.08 g/mol ) is the first step in its effective application. The distinction between the hydrochloride salt and the free base is critical for accurate experimental design and interpretation. Researchers utilizing this compound should always refer to supplier-specific documentation for the most accurate and up-to-date information on purity, handling, and safety.

References

-

(R)-1-(3-氯-5-氟苯基)乙胺. 凯美商城. [Link]

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Seedion. [Link]

-

This compound,95%. Acmec Biochemical. [Link]

-

(R)-1-(2-chloro-3-fluorophenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound CAS#: 1820574-01-3 [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound - 有机砌块 - 西典实验 [seedior.com]

- 5. 1820574-01-3[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 6. This compound | 1217475-54-1 [amp.chemicalbook.com]

- 7. 1217475-54-1 | (R)-1-(3-Chloro-5-fluorophenyl)ethanamine - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Halogenated Chiral Amines in Modern Synthesis

Chiral amines are fundamental building blocks and catalysts in the landscape of asymmetric synthesis, enabling the selective production of single enantiomers of complex molecules. Among these, 1-phenylethylamine and its derivatives are particularly noteworthy for their efficacy as chiral auxiliaries and synthons. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of these molecules can significantly modulate their chemical and physical properties. This often leads to enhanced stereo-directing effects and provides handles for further synthetic transformations.

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine that embodies these strategic advantages. Its rigid structure and defined stereochemistry make it a valuable tool for introducing chirality in synthetic routes. The presence of both chloro and fluoro substituents can influence the electronic and steric environment, potentially leading to higher diastereoselectivity in reactions where it is employed as a chiral auxiliary. Furthermore, this compound is primarily utilized in the pharmaceutical industry as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders. Its hydrochloride form ensures greater stability and ease of handling.

This document serves as a technical guide to the properties and potential applications of this compound in asymmetric synthesis. While specific, detailed protocols for this exact molecule are not widely available in peer-reviewed literature, this guide will present its known properties and illustrate its potential applications through representative protocols based on the well-established chemistry of analogous chiral phenylethylamines.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in synthesis.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀Cl₂FN | |

| Molecular Weight | 210.08 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Room temperature, in a dry and sealed container | , |

Safety and Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: A Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is as a chiral building block in the synthesis of enantiomerically pure drug molecules. Its defined stereocenter is incorporated into the final API, imparting the desired pharmacological activity. The chloro and fluoro substituents can enhance binding affinity to specific biological targets.

Below is a conceptual workflow illustrating how a chiral amine like this compound is typically integrated into a synthetic route.

Figure 1: Conceptual workflow for the use of a chiral amine as a building block in API synthesis.

Representative Protocol: Asymmetric Synthesis via a Chiral Auxiliary

Objective: To synthesize an enantiomerically enriched α-alkylated ketone via a chiral imine intermediate.

Materials:

-

This compound

-

Prochiral ketone (e.g., cyclohexanone)

-

Anhydrous toluene

-

Titanium(IV) chloride (TiCl₄)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Alkylating agent (e.g., methyl iodide)

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Protocol:

Part 1: Formation of the Chiral Imine

-

To a solution of this compound (1.0 eq) in a suitable solvent, add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

-

Add the prochiral ketone (1.0 eq) and a dehydrating agent (e.g., molecular sieves or azeotropic removal of water with toluene).

-

Stir the reaction mixture at the appropriate temperature (e.g., reflux in toluene) until the formation of the imine is complete, as monitored by TLC or GC-MS.

-

Remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.

Part 2: Diastereoselective Alkylation

-

Dissolve the chiral imine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 30-60 minutes to ensure complete formation of the aza-enolate.

-

Add the alkylating agent (1.2 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

Part 3: Hydrolysis and Recovery

-

Add 2 M HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the imine.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-alkylated ketone.

-

The aqueous layers can be basified and extracted to recover the chiral auxiliary.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Figure 2: General workflow for asymmetric alkylation using a chiral phenylethylamine auxiliary.

Conclusion and Future Outlook

This compound is a valuable chiral building block with significant potential in the asymmetric synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. The presence of halogen substituents on the phenyl ring is a key feature that can be exploited to enhance stereocontrol and provide opportunities for further molecular diversification. While detailed, publicly available protocols for this specific amine are currently limited, its application can be confidently guided by the extensive and well-documented chemistry of other chiral phenylethylamines. As the demand for enantiomerically pure pharmaceuticals continues to grow, it is anticipated that the use of specialized chiral building blocks like this compound will become more widespread and its applications more extensively documented in the scientific and patent literature.

References

- France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012.

-

PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

- Xiao, Y., Sun, Z., Guo, H., & Wu, Q. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5638-5689.

- Amarender, D., & Periasamy, M. (2012). Asymmetric reductive amination for the synthesis of chiral amines. Tetrahedron, 68(38), 7847-7852.

- Google Patents. (n.d.). US-20190367471-A1 - Substituted pyrazolo[1,5-a]pyrimidine compounds and uses thereof.

-

NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

Application Notes: (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Chiral Amines in Drug Discovery

In the landscape of modern drug development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral amines, in particular, serve as foundational scaffolds in a vast array of pharmaceuticals due to their prevalence in natural products and their ability to form key interactions with biological targets. The development of new drugs increasingly relies on the use of chiral building blocks for hit-to-lead optimization and even in the initial stages of identifying efficient hit compounds. This is driven by the fact that nearly all biological targets are chiral, necessitating a precise stereochemical match for effective drug-receptor interaction.

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a halogenated chiral amine that has emerged as a valuable building block for medicinal chemists. The presence of both chloro and fluoro substituents on the phenyl ring can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to specific biological targets. Its hydrochloride salt form ensures stability and ease of handling in various synthetic protocols. This application note provides a comprehensive guide to the use of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl, detailing its application in the synthesis of complex pharmaceutical intermediates through key organic transformations, including the Pictet-Spengler reaction and reductive amination.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀Cl₂FN | [1] |

| Molecular Weight | 210.08 g/mol | [1] |

| CAS Number | 1820574-01-3 | [1] |

| Appearance | White to off-white solid | |

| Storage | Room temperature, in a dry and sealed container |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Core Application: Diastereoselective Pictet-Spengler Reaction in the Synthesis of a TRPM5 Agonist

A significant application of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine is in the diastereoselective synthesis of tetrahydroisoquinoline scaffolds, which are core structures in many biologically active compounds. A notable example is its use in the synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5).[2] Agonism of TRPM5 is a promising strategy for developing gastrointestinal prokinetic agents.[2]

The key transformation is a Pictet-Spengler reaction, a powerful method for constructing the tetrahydroisoquinoline ring system. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] The chirality of the starting amine directs the stereochemical outcome of the reaction, making it a valuable tool for asymmetric synthesis.

Diagram of the Pictet-Spengler Reaction Workflow

Caption: Workflow for the synthesis of a tetrahydroisoquinoline derivative via the Pictet-Spengler reaction.

Protocol: Synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

This protocol is based on the synthesis of a known TRPM5 agonist and illustrates the practical application of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl in a diastereoselective Pictet-Spengler reaction.[2]

Materials:

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl

-

4-formyl-3-hydroxybenzonitrile

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a solution of 4-formyl-3-hydroxybenzonitrile (1.0 equivalent) in dichloromethane (DCM), add (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl (1.05 equivalents).

-

Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (2.0 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be determined by chiral HPLC analysis.

Expected Outcome:

This reaction is expected to yield the trans diastereomer as the major product with good diastereoselectivity, driven by the steric influence of the chiral amine.

Further Applications: Reductive Amination and Amide Bond Formation

Beyond the Pictet-Spengler reaction, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl is a versatile substrate for other crucial C-N bond-forming reactions.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over carbonyl groups.

Diagram of the Reductive Amination Mechanism

Caption: General mechanism of reductive amination.

Protocol: General Procedure for Reductive Amination

Materials:

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl

-

Aldehyde or ketone (1.0 equivalent)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) or another suitable aprotic solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents, to neutralize the HCl salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the aldehyde or ketone in DCE, add (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl and triethylamine. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Amide Bond Formation

The primary amine functionality of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine allows for its straightforward coupling with carboxylic acids to form chiral amides. These amides are often key intermediates in the synthesis of more complex molecules. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation.

Protocol: General Procedure for Amide Coupling

Materials:

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl

-

Carboxylic acid (1.0 equivalent)

-

EDC (1.2 equivalents)

-

HOBt (1.1 equivalents)

-

DIPEA (2.5 equivalents)

-

Anhydrous Dimethylformamide (DMF) or DCM

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: Dissolve the carboxylic acid, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl, and HOBt in DMF.

-

Base Addition: Add DIPEA to the mixture and stir for 10 minutes.

-

Coupling Reagent: Add EDC to the reaction mixture and stir at room temperature for 12-24 hours.

-

Work-up: Dilute the reaction with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired amide.

Conclusion

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl is a strategically important chiral building block with broad applications in pharmaceutical and medicinal chemistry. Its utility in diastereoselective reactions, such as the Pictet-Spengler synthesis of tetrahydroisoquinolines, and its reliable performance in fundamental transformations like reductive amination and amide bond formation, make it an invaluable tool for the synthesis of complex, enantiomerically pure drug candidates. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile chiral amine in their synthetic endeavors.

References

-

Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

-

PubChem Compound Summary for CID 53484828, this compound. National Center for Biotechnology Information. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Sabat, M., Raveglia, L. F., Aldegheri, L., Barilli, A., Bianchi, F., Brault, L., ... & Virginio, C. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]

Sources

Application Notes and Protocols for Chiral Resolution Using (R)-1-(3-Chloro-5-fluorophenyl)ethanamine

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. A significant portion of drugs currently in use are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body.[1] Consequently, the ability to isolate a single, therapeutically active enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is a critical endeavor in drug development, ensuring enhanced efficacy and minimizing potential side effects.[2][]

This application note provides a comprehensive guide to the chiral resolution of a racemic carboxylic acid using the resolving agent (R)-1-(3-Chloro-5-fluorophenyl)ethanamine . We will delve into the principles of diastereomeric salt crystallization, a robust and scalable method for chiral separation, and present a detailed, field-proven protocol for its successful implementation.[4][5]

The Resolving Agent: (R)-1-(3-Chloro-5-fluorophenyl)ethanamine

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its utility stems from its ability to form stable, diastereomeric salts with the enantiomers of the acid. These diastereomeric salts, unlike the original enantiomers, possess distinct physical properties, most notably different solubilities, which can be exploited for their separation via fractional crystallization.[6][7]

Table 1: Physicochemical Properties of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClFN | [8] |

| Molecular Weight | 173.61 g/mol | [8] |

| Appearance | (Typically) Colorless to light yellow liquid | N/A |

| Chirality | (R)-enantiomer | N/A |

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved through an acid-base reaction between the racemic carboxylic acid (a mixture of R-acid and S-acid) and the enantiomerically pure resolving agent, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine ((R)-amine).[9]

This reaction yields two diastereomeric salts:

-

(R)-acid • (R)-amine

-

(S)-acid • (R)-amine

These diastereomeric salts have different three-dimensional structures and, consequently, different crystal lattice energies and solvation properties.[10] This disparity in physicochemical properties leads to a crucial difference in their solubility in a given solvent system.[11] By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be selectively crystallized from the solution, while the other remains dissolved in the mother liquor.[12] The less soluble diastereomer is then isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer can be recovered by "breaking" the salt, typically by treatment with an acid or base to neutralize the resolving agent.[11][13]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a representative procedure for the chiral resolution of a racemic carboxylic acid, for instance, a generic racemic 2-arylpropionic acid, using (R)-1-(3-Chloro-5-fluorophenyl)ethanamine.

Materials and Equipment:

-

Racemic carboxylic acid

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine (enantiomerically pure)

-

Solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water - solvent screening is highly recommended)[12]

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Analytical balance

-

pH meter or pH paper

-

Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination[14][15]

Safety Precautions:

-

Always work in a well-ventilated fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine and its hydrochloride salt may cause skin and eye irritation and may be harmful if swallowed or inhaled.[17] Handle with care and avoid contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.[18]

Workflow Diagram

Caption: Workflow for Chiral Resolution.

Step 1: Diastereomeric Salt Formation

-

In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve one molar equivalent of the racemic carboxylic acid in a suitable solvent. The choice of solvent is critical and often requires screening to find one that provides a significant solubility difference between the two diastereomeric salts.[11]

-

Add 0.5 to 1.0 molar equivalents of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine to the solution. Starting with 0.5 equivalents can be more efficient for initial screening.[19]

-

Gently heat the mixture with stirring until all solids have dissolved.

Step 2: Crystallization of the Diastereomeric Salt

-

Slowly cool the solution to room temperature. To promote the formation of larger, purer crystals, it is advisable to cool the solution gradually. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomer.

-

If crystallization does not occur, it may be necessary to induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[12] The solution may also be too dilute; in this case, some solvent can be carefully evaporated.[12]

-

Allow the crystallization to proceed for a sufficient amount of time (this can range from a few hours to overnight) to reach equilibrium.

Step 3: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[13]

-

Dry the crystals, which now represent the enantiomerically enriched diastereomeric salt.

Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the dried diastereomeric salt in a mixture of water and an organic solvent such as ethyl acetate.

-

"Break" the salt by adding a 1M HCl solution with vigorous stirring. This will protonate the amine resolving agent, making it water-soluble as the hydrochloride salt, and liberate the free carboxylic acid into the organic layer.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Analysis of Enantiomeric Purity

The success of the chiral resolution is quantified by determining the enantiomeric excess (ee) of the final product. Enantiomeric excess is a measure of the purity of a chiral substance and is expressed as a percentage.

Table 2: Common Analytical Techniques for Determining Enantiomeric Excess

| Technique | Principle | Reference |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separates and quantifies enantiomers using a chiral stationary phase. | [14][20] |

| Chiral Gas Chromatography (GC) | Similar to HPLC but for volatile compounds. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses chiral shift reagents or solvating agents to induce chemical shift differences between enantiomers. | [14] |

| Polarimetry | Measures the rotation of plane-polarized light, but requires knowledge of the specific rotation of the pure enantiomer. | |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | [21][22] |

For most applications, chiral HPLC is the method of choice due to its accuracy, reproducibility, and wide applicability.[15]

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in Diastereomeric Salt Crystallization

| Issue | Potential Cause(s) | Suggested Solution(s) | Reference |

| No Crystallization | Solution is too dilute; Inappropriate solvent system; Inhibition by impurities. | Concentrate the solution by evaporating some solvent; Screen for different solvents or solvent mixtures; Purify the starting material. | [11][12] |

| "Oiling Out" | Salt's melting point is lower than crystallization temperature; Concentration is too high. | Add more solvent; Lower the crystallization temperature; Change to a less polar solvent system. | [11][12] |

| Low Enantiomeric Excess (ee) | Poor separation of diastereomers due to similar solubilities. | Optimize the solvent system through systematic screening to maximize the solubility difference. | [12] |

| Low Yield | High solubility of the desired diastereomeric salt; Sub-optimal temperature profile. | Screen for solvents that decrease the solubility of the target salt; Lower the final crystallization temperature and allow for longer crystallization times. | [11] |

Conclusion

Chiral resolution by diastereomeric salt formation remains a powerful and economically viable technique for obtaining enantiomerically pure compounds, which are essential for the development of safe and effective pharmaceuticals.[][5] The use of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine as a resolving agent for racemic carboxylic acids, as detailed in this application note, provides a robust and scalable method for researchers and drug development professionals. Successful implementation of this protocol hinges on careful solvent selection, controlled crystallization conditions, and accurate analysis of the resulting enantiomeric purity.

References

- PharmaGuru. (2025, June 17).

- The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis. (n.d.).

- Wikipedia. (2023, December 28). Chiral resolution.

- PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine.

- BenchChem. (n.d.).

- Tanasova, M., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2535–2546.

- BenchChem. (n.d.).

- Herald Scholarly Open Access. (2018, October 23).

- Wiley Online Library. (2012, March 21). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

- PubMed Central. (2012, October 1). Chiral Drugs: An Overview.

- Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022).

- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.

- BOC Sciences. (n.d.).

- National Institutes of Health. (2025, March 20).

- National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

- Fiveable. (n.d.). Diastereomeric Salt Definition.

- American Chemical Society. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution.

- YouTube. (2014, February 8). Resolution by diastereomeric salts.

- Labsolu. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.

- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride.

- BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.

- Sigma-Aldrich. (2024, January 26).

- Safety D

- ResearchGate. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanamine.

- ChemicalBook. (n.d.). This compound | 1217475-54-1.

- Aromsyn Co., Ltd. (n.d.). 1217475-54-1 | (R)-1-(3-Chloro-5-fluorophenyl)ethanamine.

- Onyx Scientific. (n.d.).

- Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.

- PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine.

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pharmtech.com [pharmtech.com]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. uma.es [uma.es]

- 16. aksci.com [aksci.com]

- 17. labsolu.ca [labsolu.ca]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. onyxipca.com [onyxipca.com]

- 20. chiraltech.com [chiraltech.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Synthesis: A Guide to (R)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride in Pharmaceutical Intermediates

In the intricate world of pharmaceutical development, the precise architecture of a molecule is paramount to its efficacy and safety. Chiral amines, in particular, represent a critical class of building blocks, with a vast number of therapeutics owing their biological activity to a specific stereoisomer. Among these, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride has emerged as a valuable intermediate, its unique halogenation pattern and stereochemistry making it a sought-after component in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of this compound, from its fundamental properties to detailed protocols for its synthesis and its strategic application in medicinal chemistry.

Section 1: Compound Profile and Physicochemical Properties

This compound is a chiral primary amine that presents as a white to off-white solid. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties and potential interactions with biological targets. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀Cl₂FN | [1] |

| Molecular Weight | 210.08 g/mol | [2] |

| CAS Number | 1820574-01-3 | [2] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥95% | [2] |

| Storage | Room temperature, sealed in a dry environment | [5] |

Section 2: The Strategic Importance in Pharmaceutical Synthesis

The value of this compound lies in its utility as a chiral building block for creating enantiomerically pure drugs. The specific arrangement of its chloro and fluoro substituents can enhance the binding affinity of the final API to its biological target. This is particularly relevant in the development of targeted therapies for neurological and psychiatric disorders, where precise molecular recognition is crucial.[5]

While the direct application of this specific intermediate in a named, marketed drug is often proprietary information, its structural motif is characteristic of compounds designed to interact with specific biological receptors and enzymes. The principles of asymmetric synthesis, which are central to the production of this intermediate, are widely applied in the pharmaceutical industry to produce single-enantiomer drugs with improved therapeutic indices.[6]

Section 3: Synthetic Pathways and Methodologies

The synthesis of this compound is a testament to the advancements in asymmetric synthesis. The primary route involves the stereoselective reduction of the corresponding prochiral ketone, 3'-Chloro-5'-fluoroacetophenone. Two leading methodologies dominate this transformation: biocatalytic asymmetric reductive amination and transition-metal-catalyzed asymmetric hydrogenation.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis has become an indispensable tool in modern pharmaceutical synthesis due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature. Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.

Causality Behind the Method: The use of an (R)-selective transaminase offers a direct and highly efficient route to the desired (R)-enantiomer of the amine. The enzyme's active site creates a chiral environment that precisely orients the substrate, leading to the formation of a single stereoisomer with exceptional purity.

Caption: Biocatalytic synthesis of the target chiral amine.

Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

This protocol is a representative example based on established principles of biocatalytic reductive amination.[7]

-

Enzyme and Reagent Preparation:

-

Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

-

To the buffer, add the (R)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM), and the amine donor (e.g., isopropylamine) in excess.

-

-

Reaction Execution:

-

Dissolve 3'-Chloro-5'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

-

Add the substrate solution to the enzyme-containing buffer with gentle agitation.

-

Maintain the reaction at a controlled temperature (typically 25-40 °C) and monitor the progress by HPLC or GC analysis.

-

-

Work-up and Isolation:

-

Once the reaction reaches completion, quench by adding a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

-

Transition-Metal-Catalyzed Asymmetric Hydrogenation

This method involves the hydrogenation of an imine intermediate, formed in situ from the ketone and an ammonia source, using a chiral transition metal catalyst.

Causality Behind the Method: Chiral phosphine ligands coordinated to a transition metal (e.g., Iridium, Rhodium, or Ruthenium) create a chiral catalytic environment. This directs the addition of hydrogen to one face of the imine, resulting in the formation of the desired enantiomer of the amine with high stereoselectivity.

Caption: Transition-metal-catalyzed asymmetric hydrogenation.

Experimental Protocol: Transition-Metal-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methods for asymmetric reductive amination.

-

Reaction Setup:

-